3-Methyl-2,3-dihydrofuran
Description
Properties
IUPAC Name |
3-methyl-2,3-dihydrofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-5-2-3-6-4-5/h2-3,5H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXIOXNPORODGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937833 | |
| Record name | 3-Methyl-2,3-dihydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1708-27-6 | |
| Record name | 2,3-Dihydro-3-methylfuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1708-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furan, 2,3-dihydro-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-2,3-dihydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations and Reactivity Profiles of 3 Methyl 2,3 Dihydrofuran Systems
Advanced Reaction Studies and Selectivity Control
Regioselectivity in Functionalization Reactions
Regioselectivity, the preference for bond-making or bond-breaking at one position over all other possible positions, is a critical aspect of the functionalization of 3-methyl-2,3-dihydrofuran. The inherent asymmetry of the molecule, coupled with the electronic and steric effects of the methyl group and the endocyclic oxygen atom, dictates the outcome of various reactions.
In palladium-catalyzed Heck reactions, for instance, the arylation of 2,3-dihydrofuran (B140613) can be directed to either the 2- or 5-position depending on the reaction conditions and the nature of the arylating agent. A P-containing palladacycle catalyst has been shown to effectively catalyze the regioselective Heck reaction of 2,3-dihydrofuran with diaryliodonium salts to yield 2-aryl-2,5-dihydrofurans. Conversely, using aryl iodides under similar catalytic conditions leads to the formation of 2-aryl-2,3-dihydrofurans. organic-chemistry.org
Furthermore, the synthesis of 2,3-dihydrofuran derivatives through the reaction of 2,2-dibromo 1,3-diones with olefins using copper demonstrates a regioselective approach to these heterocyclic systems. acs.org The development of a metal-, acid-, and base-free organocatalytic Cloke-Wilson rearrangement of doubly activated cyclopropanes provides a regioselective route to 2,3-dihydrofurans. researchgate.net
A notable example of regioselectivity is observed in the multi-component difunctionalization of 2,3-dihydrofuran, which has been developed for the synthesis of 2,3-disubstituted tetrahydrofurans. This photoinduced protocol exhibits a novel regioselectivity of the olefin in 2,3-dihydrofuran, offering a distinct pathway compared to previous methods. researchgate.net
The following table summarizes the regioselective outcomes in various functionalization reactions of dihydrofuran systems.
| Reaction Type | Reactants | Catalyst/Reagent | Product | Regioselectivity |
| Heck Reaction | 2,3-Dihydrofuran, Diaryliodonium salts | P-containing palladacycle | 2-Aryl-2,5-dihydrofuran | Arylation at C2 |
| Heck Reaction | 2,3-Dihydrofuran, Aryl iodides | P-containing palladacycle | 2-Aryl-2,3-dihydrofuran | Arylation at C2 |
| Cycloaddition | 2,2-Dibromo 1,3-diones, Olefins | Copper | 2,3-Dihydrofuran derivatives | Regioselective |
| Rearrangement | Doubly activated cyclopropanes | Organocatalyst | 2,3-Dihydrofurans | Regioselective |
| Difunctionalization | 2,3-Dihydrofuran | Photocatalyst | 2,3-Disubstituted tetrahydrofurans | Novel regioselectivity |
Stereochemical Control (Diastereoselective and Enantioselective) in Transformations
Achieving stereochemical control is paramount in the synthesis of chiral molecules. In the context of this compound, both diastereoselective and enantioselective transformations have been extensively investigated to access specific stereoisomers.
Diastereoselectivity:
Titanium tetrachloride (TiCl₄) has been employed to promote the coupling reactions of pyruvates with 2,3-dihydrofuran, leading to the stereoselective construction of quaternary carbon centers. nih.gov This three-component coupling reaction is highly diastereoselective, affording functionalized tetrahydrofuran (B95107) derivatives with excellent control over the relative stereochemistry. nih.gov For example, the reaction of methyl pyruvate (B1213749) and 2,3-dihydrofuran with TiCl₄, followed by treatment with triethylsilane, yields the corresponding α-hydroxy ester as a single diastereomer. nih.gov Similarly, a high degree of diastereoselectivity is observed in the reaction of the oxonium ion derived from 2,3-dihydrofuran and methyl pyruvate with allyltrimethylsilane, providing the allylated product in a 6.6:1 diastereomeric ratio. nih.gov
A one-pot, three-component reaction involving phenacyl bromide, malononitrile, and 4-oxo-4H-chromene-3-carbaldehyde has been developed for the diastereoselective synthesis of highly functionalized chromenone-substituted 4,5-dihydrofurans. bohrium.com This method yields (4R,5S)-dihydrofuran-3-carbonitrile derivatives with good diastereoselectivity. bohrium.com
Enantioselectivity:
The asymmetric synthesis of 2,3-dihydrofurans has been successfully achieved using organocatalysis. A bifunctional quinine-derived squaramide organocatalyst facilitates domino Michael-SN2 reactions between α-bromonitroalkenes and 1,3-dicarbonyl compounds to produce enantiomerically enriched dihydrofuran derivatives with enantioselectivities up to 97% ee. metu.edu.tr
Palladium-catalyzed asymmetric allylic substitution cascades of but-2-ene-1,4-diyl dimethyl dicarbonates with α-substituted cyano ketones have been developed for the synthesis of chiral 2,3-dihydrofurans in high yields and with excellent enantioselectivities (up to 98% ee). organic-chemistry.orgresearchgate.net This method provides access to optically active 2,3-dihydrofurans bearing a quaternary stereocenter. bohrium.com
The enantioselective intramolecular Heck-Matsuda reaction offers a powerful strategy for synthesizing complex frameworks with stereogenic centers. This approach has been utilized to access enantioenriched dihydrobenzofurans with excellent enantiomeric ratios (up to 99:1). acs.org
The following table highlights key examples of stereoselective transformations involving dihydrofuran systems.
| Reaction Type | Reactants | Catalyst/Reagent | Stereoselectivity | Product |
| Three-Component Coupling | Pyruvates, 2,3-Dihydrofuran, Nucleophiles | TiCl₄ | High Diastereoselectivity | Functionalized Tetrahydrofurans nih.gov |
| Three-Component Reaction | Phenacyl bromide, Malononitrile, Aldehyde | Et₃N | Diastereoselective (4R,5S) | Dihydrofuran-3-carbonitriles bohrium.com |
| Domino Michael-SN2 | α-Bromonitroalkenes, 1,3-Dicarbonyls | Quinine/Squaramide Organocatalyst | High Enantioselectivity (up to 97% ee) | Chiral 2,3-Dihydrofurans metu.edu.tr |
| Asymmetric Allylic Substitution | But-2-ene-1,4-diyl dicarbonates, Cyano ketones | Pd-catalyst | High Enantioselectivity (up to 98% ee) | Chiral 2,3-Dihydrofurans organic-chemistry.orgresearchgate.net |
| Intramolecular Heck-Matsuda | Arenediazonium salts | Pd-catalyst, Chiral Ligand | High Enantioselectivity (up to 99:1 er) | Enantioenriched Dihydrobenzofurans acs.org |
Chemoselectivity in Cascade and Domino Processes
Cascade and domino reactions offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single operation. The chemoselectivity of these processes, which involves the selective reaction of one functional group in the presence of others, is crucial for their success.
A silver(I)-promoted cyclization of an allenol has been shown to chemoselectively produce ethyl 3-(3-methyl-2,5-dihydrofuran-2-yl)propanoate. nih.gov This reaction proceeds via a 5-endo-dig cyclization, demonstrating the preference for the formation of the five-membered dihydrofuran ring.
In a domino process involving a 1,3-bisnucleophile, such as a C2-substituted acetoacetate (B1235776) ester, a cyclic 2-methylene-2,3-dihydrofuran was generated through a sequential SNV (nucleophilic vinylic substitution) reaction with excellent stereoselectivity. rsc.org This reaction highlights the chemoselective intramolecular O-substituted SNV reaction over the C-substituted pathway. rsc.org
An oxidative free radical cyclization of 1,3-dicarbonyl compounds and methyl cinnamate, mediated by ceric ammonium (B1175870) nitrate (B79036) (CAN), provides an easy access to 2,3-dihydrofuran derivatives. researchgate.net This reaction proceeds with good chemoselectivity, leading to the desired cyclized products in moderate to good yields. researchgate.net
The following table provides examples of chemoselective cascade and domino processes leading to dihydrofuran systems.
| Reaction Type | Reactants | Catalyst/Reagent | Chemoselectivity | Product |
| Cyclization | Allenol | AgNO₃ | 5-endo-dig cyclization | Ethyl 3-(3-methyl-2,5-dihydrofuran-2-yl)propanoate nih.gov |
| Sequential SNV | 1,3-Bisnucleophile | - | Intramolecular O-substitution | 2-Methylene-2,3-dihydrofuran rsc.org |
| Oxidative Cyclization | 1,3-Dicarbonyls, Methyl cinnamate | CAN | Free radical cyclization | 2,3-Dihydrofuran derivatives researchgate.net |
Influence of Ligands and Catalysts on Reactivity
The choice of ligand and catalyst plays a pivotal role in directing the course of chemical reactions involving this compound systems, influencing their reactivity, regioselectivity, and stereoselectivity.
Ligand Effects:
In palladium-catalyzed reactions, the nature of the phosphine (B1218219) ligand can significantly impact the outcome. For instance, the use of chiral N,N-ligands in the palladium-catalyzed Heck-Matsuda reaction is crucial for achieving high enantioselectivity in the synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans. acs.org Similarly, in the copper-catalyzed asymmetric [4+1] cycloadditions of enones with diazo compounds, the use of a chiral bpy* ligand leads to the formation of dihydrofurans with excellent diastereoselectivity. nih.gov
The development of a bifunctional biphenyl-2-ylphosphine ligand has enabled the gold-catalyzed cyclo-isomerization of but-2-yn-1-ols or α-allenols to form 2,3-dihydrofurans. acs.org The amine group of certain ligands has been found to be essential for achieving high enantioselectivity, likely by enforcing an organized transition state. nih.gov
Catalyst Effects:
The catalyst itself is a primary determinant of reactivity. For example, TiCl₄ promotes the stereoselective construction of quaternary carbon centers in the coupling of pyruvates with 2,3-dihydrofuran. nih.gov In contrast, a bifunctional quinine/squaramide organocatalyst is highly effective in promoting enantioselective domino reactions to form chiral 2,3-dihydrofurans. metu.edu.tr
The use of a palladium catalyst in combination with an oxidant like Cu(OAc)₂ and an additive such as CsOAc has been shown to facilitate the C-H activation and annulation of salicyclaldehydes with aryl cyclopropanols to produce dihydrobenzofuran derivatives. rsc.org Furthermore, rhodium catalysts, such as [Cp*RhCl₂]₂, have been employed for the Rh-catalyzed C-H activation/[3+2] annulation of N-phenoxy amides with propargylic monofluoroalkynes to afford α-quaternary carbon-containing 2,3-dihydrobenzofuran (B1216630) analogues. rsc.org
The following table summarizes the influence of various ligands and catalysts on the reactivity of dihydrofuran systems.
| Reaction Type | Catalyst | Ligand | Effect | Product |
| Heck-Matsuda Reaction | Palladium | Chiral N,N-ligands | High Enantioselectivity acs.org | 3,3-Disubstituted-2,3-dihydrobenzofurans acs.org |
| [4+1] Cycloaddition | Copper | Chiral bpy | Excellent Diastereoselectivity nih.gov | Dihydrofurans nih.gov |
| Cyclo-isomerization | Gold | Biphenyl-2-ylphosphine | Enables reaction | 2,3-Dihydrofurans acs.org |
| Three-Component Coupling | TiCl₄ | - | Stereoselective C-C bond formation nih.gov | Functionalized Tetrahydrofurans nih.gov |
| Domino Reaction | - | Quinine/Squaramide Organocatalyst | High Enantioselectivity metu.edu.tr | Chiral 2,3-Dihydrofurans metu.edu.tr |
| C-H Activation/Annulation | Rhodium ([CpRhCl₂]₂) | - | C-H activation and cyclization rsc.org | α-Quaternary 2,3-dihydrobenzofurans rsc.org |
Computational and Theoretical Chemistry Studies of 3 Methyl 2,3 Dihydrofuran
Quantum Chemical Characterization
Quantum chemical methods are employed to characterize the fundamental electronic and geometric properties of 3-methyl-2,3-dihydrofuran. These studies provide insights into the molecule's stability, preferred shapes, and intrinsic reactivity.
Optimized Geometries and Conformational Analysis
Theoretical calculations are crucial for determining the most stable three-dimensional structures (conformations) of molecules. For cyclic compounds like dihydrofurans, the ring is not perfectly flat. materialsciencejournal.org Density Functional Theory (DFT) calculations, for instance using the B3LYP functional, can optimize molecular geometries to find local energy minima on the potential energy surface. sfu.caresearchgate.netacs.orgresearchgate.net
Studies on related dihydrofuran systems reveal that the dihydrofuran ring exhibits a non-planar structure. materialsciencejournal.orgnih.gov Specifically, the saturated carbon atoms in the ring lead to puckering. nih.gov In 2,3-dihydrofuran (B140613) derivatives, this non-planarity is often attributed to the CH₂ group adjacent to the oxygen atom, which can be positioned either above or below the plane of the other atoms. materialsciencejournal.org For this compound, the methyl group at the C3 position introduces a chiral center, leading to two enantiomers, (R)-3-methyl-2,3-dihydrofuran and (S)-3-methyl-2,3-dihydrofuran. Each of these enantiomers will have its own set of stable conformations.
Computational studies on similar molecules, such as the hydrogen-bonded complexes of 2,3-dihydrofuran with 2,2,2-trifluoroethanol (B45653) (TFE), have identified multiple stable conformers based on the orientation of the interacting molecules. researchgate.net While direct data for this compound is limited in the search results, the principles from these related studies are applicable. The optimization of geometry is a standard preliminary step for more complex calculations, such as determining reaction pathways. rsc.org
Table 1: Representative Calculated Geometrical Parameters for Dihydrofuran Derivatives (Note: Data below is for related dihydrofuran structures as a reference, not for this compound itself.)
| Parameter | Molecule | Method | Value |
|---|---|---|---|
| Bond Angle (C5–O1–C2) | NNKFI¹ | B3LYP/6-311G** | ~112° |
| Bond Angle (O1–C5–C4) | NNKFI¹ | B3LYP/6-311G** | ~112° |
| Bond Angle (C5–C4–C3) | NNKFI¹ | B3LYP/6-311G** | ~103° |
| Bond Angle (C4–C3–C2) | NNKFI¹ | B3LYP/6-311G** | ~103° |
¹NNKFI: 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium. Source: nih.gov
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is considered nucleophilic, while the LUMO is electrophilic. libretexts.org The energy and shape of these orbitals are key to predicting how a molecule will react.
In the context of dihydrofurans, FMO theory has been applied to understand cycloaddition reactions. For example, in the Paternò-Büchi reaction between 2,3-dihydrofuran and acetaldehyde (B116499), the interaction between the HOMO of 2,3-dihydrofuran and the LUMO of the excited state of acetaldehyde determines the reaction's course. mdpi.com DFT calculations have shown that the HOMO of 2,3-dihydrofuran has significant atomic coefficients on the olefinic carbons (C2 and C3), indicating these are the likely sites for electrophilic attack. mdpi.comresearchgate.net
Specifically for 2,3-dihydrofuran, the atomic coefficients of the HOMO are larger on the C3 carbon than on the C2 carbon, suggesting that an electrophile would preferentially attack the C3 position. mdpi.com The introduction of a methyl group at the C3 position in this compound would further influence the energies and electron distribution of these frontier orbitals, thereby affecting its reactivity in similar reactions. The energy gap between the HOMO and LUMO is also a critical parameter, with a smaller gap generally implying higher reactivity. numberanalytics.commdpi.com
Global Reactivity Descriptors and Electronic Properties
Global reactivity descriptors are chemical concepts derived from the energies of the frontier orbitals that help quantify a molecule's reactivity. mdpi.comnih.gov These descriptors include ionization potential (I), electron affinity (A), chemical potential (μ), hardness (η), and softness (σ). They provide a quantitative measure of the stability and reactivity of a molecule. materialsciencejournal.orgmdpi.com
Ionization Potential (I) : The energy required to remove an electron, approximated as I ≈ -E(HOMO).
Electron Affinity (A) : The energy released when an electron is added, approximated as A ≈ -E(LUMO).
Chemical Hardness (η) : A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (σ) : The reciprocal of hardness (σ = 1/η), indicating how easily the electron cloud can be polarized.
Electronegativity (χ) : The power of an atom to attract electrons, calculated as χ = (I + A) / 2.
These electronic parameters can be calculated using DFT methods. materialsciencejournal.orgnih.gov For instance, studies on related heterocyclic compounds have used the B3LYP/6-311++G(d,p) level of theory to compute these values. materialsciencejournal.orgmdpi.com While specific values for this compound are not detailed in the provided search results, the methodology is standard. Such calculations would reveal how the methyl substituent alters the electronic properties compared to the parent 2,3-dihydrofuran.
Table 2: Global Reactivity Descriptors and Their Formulas
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -E(HOMO) | Energy to remove an electron. |
| Electron Affinity (A) | A ≈ -E(LUMO) | Energy released upon gaining an electron. |
| Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |
| Softness (σ) | σ = 1 / η | Measure of polarizability. |
| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting power. |
Elucidation of Reaction Mechanisms via Theoretical Calculations
Computational chemistry is indispensable for mapping out the detailed steps of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a comprehensive picture of the reaction mechanism.
Transition State Analysis and Energy Barriers
A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest energy point on the pathway from reactants to products. wikipedia.org The energy difference between the reactants and the transition state is the activation energy or energy barrier, which is a key factor determining the reaction rate. mdpi.com
Theoretical studies on the isomerization of 5-methyl-2,3-dihydrofuran have utilized DFT (B3LYP) and higher-level methods like QCISD(T) to locate transition state structures and calculate the associated energy barriers. acs.orgacs.org For example, the isomerization of 2,3-dihydrofuran to propenyl aldehyde proceeds through a single, concerted transition state. acs.org Similarly, in the thermal decomposition of related furan (B31954) derivatives, various reaction channels, such as H-addition followed by ring-opening, have been analyzed, with energy barriers calculated for each step. mdpi.com The energy barrier for the β-cleavage of the O(1)-C(2) bond in a 2-ethyl-5-methyl-2,3-dihydrofuran-3-yl radical, for example, was calculated to be 21.1 kcal/mol. mdpi.com
These calculations provide mechanistic insights, showing which reaction pathways are energetically favorable. rsc.orgmdpi.com For this compound, similar computational analyses could predict its thermal stability and preferred rearrangement pathways.
Potential Energy Surface Mapping
A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system of atoms as a function of their geometric positions. wikipedia.orgpku.edu.cn Mapping the PES is essential for understanding the full landscape of a chemical reaction, including all possible intermediates and transition states that connect them. wikipedia.org
For the unimolecular reactions of dihydrofurans, DFT calculations have been used to evaluate the potential energy surfaces for isomerization reactions. acs.orgacs.org These surfaces show the energy changes as the molecule transforms from the reactant, through a transition state, to the product. For instance, the PES for the isomerization of 2,3-dihydrofuran to cyclopropanecarboxaldehyde (B31225) was calculated, revealing an energy barrier of 53.59 kcal/mol. acs.org
Another study mapped the PES for the addition of a hydrogen atom to 5-methyl-2-ethylfuran (5-MEF), which leads to various dihydrofuran radicals. mdpi.com The analysis of this surface showed that H-addition to the C(5) position of the furan ring was the most energetically competitive pathway. mdpi.com Such a detailed map provides a complete mechanistic picture, allowing for the comparison of different possible reaction routes. For this compound, mapping the PES for reactions like oxidation, pyrolysis, or rearrangement would provide fundamental insights into its chemical behavior under various conditions.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| (R)-3-methyl-2,3-dihydrofuran |
| (S)-3-methyl-2,3-dihydrofuran |
| 2,2,2-trifluoroethanol |
| 2,3-dihydrofuran |
| 2-ethyl-5-methyl-2,3-dihydrofuran-3-yl radical |
| 2-ethyl-5-methylfuran |
| This compound |
| 5-methyl-2,3-dihydrofuran |
| 5-methyl-2-ethylfuran |
| Acetaldehyde |
| Cyclopropanecarboxaldehyde |
| Furan |
Role of Biradical and Zwitterionic Intermediates
The chemical reactivity of dihydrofurans, particularly in photochemical reactions, is often dictated by the formation of short-lived, high-energy intermediates such as biradicals and, in some cases, zwitterions. Computational studies have been instrumental in elucidating the roles of these species.
In reactions like the Paternò-Büchi cycloaddition, which involves the photochemical reaction of a carbonyl compound with an alkene, the formation of a biradical intermediate is a key mechanistic step. acs.orgnist.gov For 2,3-dihydrofuran derivatives, the regioselectivity and stereoselectivity of the reaction are controlled by the relative stabilities of the possible biradical intermediates that can be formed. acs.orgpdx.edu DFT calculations, for instance using the B3LYP functional, have shown that the attack of an excited carbonyl compound on the double bond of 2,3-dihydrofuran leads to a 1,4-biradical. nist.govaip.org The stability of this biradical is influenced by steric and electronic factors. For example, in the reaction of 2,3-dihydrofuran with benzaldehyde, the formation of the more stable biradical intermediate dictates the regiochemical outcome. pdx.edunih.gov
The stereoselectivity of such reactions is explained by the orbital interactions within the biradical intermediate. Specifically, the coupling between the singly occupied molecular orbitals (SOMOs) of the biradical determines the stereochemical course of the ring closure to form the final oxetane (B1205548) product. acs.orgnih.gov The endo or exo selectivity is rationalized by considering the most favorable overlap between the highest singly occupied molecular orbital (HSOMO) and the lowest singly occupied molecular orbital (LSOMO). acs.orgpdx.edu While extensive studies exist for 2,3-dihydrofuran, the presence of a methyl group at the 3-position in this compound is expected to influence the stability of the biradical intermediates through steric hindrance and inductive effects, thereby affecting the regio- and stereoselectivity of its reactions.
Zwitterionic intermediates are less commonly invoked for the reactions of simple dihydrofurans compared to biradicals. However, in cycloaddition reactions involving highly polar reactants or in certain solvent environments, a stepwise mechanism via a zwitterionic intermediate can become competitive. nih.govnrel.gov Theoretical studies on [3+2] cycloadditions, for example, have explored the potential for zwitterionic intermediates, although in many cases, a concerted or polar one-step mechanism is found to be more favorable. nih.govopenaccesspub.org For this compound, the formation of zwitterionic intermediates would likely be favored in reactions with highly electrophilic or nucleophilic partners, where the charge separation can be stabilized. However, specific computational studies detailing the role of zwitterionic intermediates in the reactions of this compound are not extensively documented in the literature.
Theoretical Spectroscopic Analysis and Experimental Correlation
Computational chemistry provides powerful tools for predicting various spectroscopic properties of molecules. These theoretical predictions, when correlated with experimental data, offer a detailed understanding of the molecular structure and bonding.
For 2,3-dihydrofuran, quantum chemical calculations using DFT (e.g., B3LYP functional with a 6-311G(d,p) basis set) have been performed to compute its vibrational frequencies. researchgate.net These calculated frequencies are typically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental IR and Raman spectra. researchgate.net The table below presents a selection of calculated and experimental vibrational frequencies for the parent 2,3-dihydrofuran, highlighting key vibrational modes.
Table 1: Selected Vibrational Frequencies (cm⁻¹) for 2,3-Dihydrofuran
| Vibrational Assignment | Calculated Frequency (Scaled) | Experimental IR Frequency | Experimental Raman Frequency |
| C=C Stretch | ~1620 | 1618 | 1621 |
| CH₂ Scissoring | ~1460 | 1465 | 1460 |
| C-O-C Asymmetric Stretch | ~1150 | 1155 | 1152 |
| Ring Puckering | ~93 | 93 | - |
| Data derived from computational and experimental studies on 2,3-dihydrofuran. acs.org |
The introduction of a methyl group at the 3-position would introduce new vibrational modes and shift existing ones. For this compound, one would expect to see characteristic C-H stretching and bending modes associated with the methyl group. These typically appear in the regions of 2950-2850 cm⁻¹ (stretching) and 1450-1375 cm⁻¹ (bending). Furthermore, the methyl group would influence the ring vibrations, potentially altering their frequencies and intensities due to its mass and electronic effects.
NMR spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR chemical shifts (δ) have become an invaluable tool for assigning complex spectra and confirming structural assignments. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting NMR shielding constants, which are then converted to chemical shifts. nih.govnih.gov
While a specific, publicly available dataset of calculated NMR chemical shifts for this compound was not identified, the principles of prediction are well-established. nrel.govmdpi.com The chemical shifts for the protons and carbons in this compound can be predicted, and these predictions can be correlated with experimental values. The table below provides an estimated range for the ¹H and ¹³C NMR chemical shifts based on the known values for 2,3-dihydrofuran and the expected influence of a methyl group.
Table 2: Predicted NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (δ) | Predicted ¹³C Chemical Shift (δ) |
| C2-H₂ | 3.8 - 4.2 | 70 - 75 |
| C3-H | 2.5 - 2.9 | 35 - 40 |
| C4-H | 4.8 - 5.2 | 100 - 105 |
| C5-H | 6.2 - 6.6 | 145 - 150 |
| CH₃ | 1.1 - 1.3 | 15 - 20 |
| Values are estimates based on data for related structures and general substituent effects. libretexts.orgcarlroth.com |
The methyl group at the C3 position is expected to cause a downfield shift for the C3 carbon and its attached proton compared to an unsubstituted sp³ carbon in a similar environment, due to its electron-donating inductive effect. The adjacent olefinic and methylene (B1212753) protons and carbons would also experience slight shifts in their resonance frequencies. Comparing such theoretical predictions with experimentally obtained spectra is crucial for the definitive assignment of the molecule's structure.
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, offering clues about its elemental composition and structure. While computational prediction of full mass spectra is complex, theoretical chemistry can help rationalize observed fragmentation patterns. The fragmentation of molecules in an electron ionization (EI) mass spectrometer is governed by the stability of the resulting radical cations and neutral fragments.
For this compound (m/z = 84.12), the fragmentation pattern can be predicted by considering the most likely bond cleavages following ionization. The molecular ion peak is expected to be observed. nih.gov Key fragmentation pathways for cyclic ethers often involve the cleavage of a C-C bond adjacent to the oxygen atom (α-cleavage) or retro-Diels-Alder (RDA) type reactions.
Based on general principles of mass spectrometry fragmentation, the following pathways can be anticipated for this compound:
Loss of a methyl radical (•CH₃): This would lead to a fragment ion at m/z 69.
Loss of a hydrogen atom (•H): Resulting in a fragment at m/z 83.
Ring-opening and subsequent fragmentation: This can lead to various smaller fragments. For instance, cleavage of the C-O and C-C bonds could lead to the loss of ethylene (B1197577) (C₂H₄) or formaldehyde (B43269) (CH₂O).
Experimental GC-MS data for this compound shows significant peaks that can be correlated with these predicted fragmentation pathways. nih.gov
Table 3: Major Ions in the Experimental Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 84 | [M]⁺ (Molecular Ion) |
| 69 | [M - CH₃]⁺ |
| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ |
| 41 | [C₃H₅]⁺ |
| 39 | [C₃H₃]⁺ |
| Data sourced from the NIST Mass Spectrometry Data Center. nih.gov |
Computational studies can model the energies of these fragmentation pathways, helping to confirm which routes are most favorable and thus most likely to be observed in the experimental spectrum.
Applications of 3 Methyl 2,3 Dihydrofuran and Derivatives in Complex Organic Synthesis
Precursors for Advanced Heterocyclic Scaffolds
3-Methyl-2,3-dihydrofuran and its derivatives are versatile precursors for the synthesis of a wide array of more complex heterocyclic structures. Their ability to undergo various transformations, including ring-opening, annulation, and cycloaddition reactions, makes them a valuable starting point for the construction of diverse molecular frameworks.
One of the most direct applications of 2,3-dihydrofurans is their conversion to substituted tetrahydrofurans, a core structure in many natural products. nih.gov A patented two-step process describes the conversion of 2,3-dihydrofuran (B140613) to 3-methyltetrahydrofuran (B83541). google.comgoogle.com This process involves the initial reaction of 2,3-dihydrofuran with a trialkyl orthoformate in the presence of an acidic catalyst to yield a 2-alkoxy-3-(dialkoxymethyl)tetrahydrofuran intermediate. This intermediate is then subjected to hydrolysis, hydrogenation, and hydrogenolysis to produce a mixture of 3-methyltetrahydrofuran and 3-(hydroxymethyl)tetrahydrofuran. google.com
Furthermore, functionalized tetrahydrofurans can be synthesized through three-component coupling reactions. For example, the reaction of 2,3-dihydrofuran with ethyl glyoxylate (B1226380) in the presence of titanium tetrachloride (TiCl4), followed by the addition of a nucleophile like allyltrimethylsilane, affords 2,3-disubstituted tetrahydrofuran (B95107) derivatives with the creation of three contiguous chiral centers. nih.gov The stereoselective synthesis of trans-2,3-disubstituted tetrahydrofurans can also be achieved from 2,3-dihydrofuran derivatives through a sequence of xanthate radical addition and substitution reactions. acs.org
A procedure for the synthesis of 3-methyltetrahydrofuran-2-ol (B13677749) starts from 3-methyldihydrofuran-2(3H)-one, which can be seen as a derivative of this compound. orgsyn.org This lactol can then be used in further synthetic transformations.
Table 1: Synthesis of Substituted Tetrahydrofurans from Dihydrofuran Derivatives
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 2,3-Dihydrofuran | 1. Trialkyl orthoformate, acidic catalyst2. H2, Group VIII noble metal, strong acid | 3-Methyltetrahydrofuran | Not specified | google.comgoogle.com |
| 2,3-Dihydrofuran | 1. Ethyl glyoxylate, TiCl42. Allyltrimethylsilane | 2-Allyl-3-(1-hydroxy-1-carboxyethyl)tetrahydrofuran | Good | nih.gov |
| 2,3-Dihydrofuran derivative | 1. Xanthate radical addition2. Nucleophilic substitution | trans-2,3-Disubstituted tetrahydrofuran | Not specified | acs.org |
| 3-Methyldihydrofuran-2(3H)-one | Diisobutylaluminum hydride | 3-Methyltetrahydrofuran-2-ol | 63% purity | orgsyn.org |
This compound derivatives have proven to be effective substrates in annulation reactions to construct fused ring systems like benzofurans. A Lewis acid-catalyzed intramolecular benzannulation has been developed using (hetero)aryl-substituted 2,3-dihydrofuran acetals. Specifically, a 2-ethoxy-3-methyl-substituted dihydrofuran has been successfully converted to the corresponding 1-hydroxycarbazole-2-carboxylate, which contains a benzofuran-like moiety, in good yield. mdpi.com This reaction proceeds through dihydrofuran ring opening, enolate isomerization, intramolecular π-attack, and subsequent alcohol elimination.
Rhodium-catalyzed [3+2] annulation reactions of 2,3-dihydrofurans with diazo compounds have been employed to prepare polycyclic 2,3-dihydrobenzofuran (B1216630) derivatives in moderate to high yields. nih.govrsc.org These reactions offer a pathway to complex fused systems containing the dihydrobenzofuran core. Additionally, palladium-catalyzed intramolecular Heck-Matsuda reactions followed by carbonylation and Stille coupling have been developed for the enantioselective synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans, achieving high yields and excellent enantiomeric ratios. acs.org
While the direct synthesis of indanone derivatives from this compound is not explicitly detailed, the structural relationship between dihydrofurans and indanones is evident in the synthesis of spiro[indane-1,2'-dihydrofuran] derivatives, suggesting the potential for such transformations.
The reactivity of the dihydrofuran ring makes it a suitable component in the synthesis of spiro-heterocycles, which are of interest in medicinal chemistry. researchgate.net For instance, the reaction of 5-methyl-2,3-dihydrofuran, an isomer of this compound, can lead to the formation of spirocyclic dihydrofurans through in situ alkene isomerization followed by cycloaddition. mdpi.com
Multi-component cascade reactions have been developed for the synthesis of spiro[2,3-dihydrofuran-3,3′-oxindole] derivatives. rsc.org These reactions, often catalyzed by copper or a combination of copper and rhodium, utilize α-diazo esters, water, isatins, and a dinitrile or cyanoacetate (B8463686) to construct the complex spirocyclic framework in good to excellent yields. rsc.org While these examples start with precursors other than this compound, they demonstrate the accessibility of the spiro-dihydrofuran scaffold. The synthesis of spiro[dihydrofuran-2,3′-oxindoles] has also been achieved through a formal [4+1] cycloaddition of fused 1H-pyrrole-2,3-diones with diazooxindoles. bohrium.combohrium.comresearchgate.net
Table 2: Synthesis of Spiro-Heterocycles from Dihydrofuran Precursors
| Dihydrofuran Precursor | Reaction Type | Spiro-Heterocycle Product | Catalyst/Reagents | Reference |
| 5-Methyl-2,3-dihydrofuran | Isomerization/Cycloaddition | Spirocyclic dihydrofuran | Not specified | mdpi.com |
| In situ generated from α-diazo ester | Multi-component cascade | Spiro[2,3-dihydrofuran-3,3′-oxindole] | Cu(OTf)2 or Cu(OTf)2/Rh2(OAc)4 | rsc.org |
| Not directly used | Formal [4+1] cycloaddition | Spiro[dihydrofuran-2,3′-oxindole] | Not specified | bohrium.combohrium.comresearchgate.net |
This compound and its derivatives can serve as building blocks for the construction of complex polycyclic frameworks. A palladium-catalyzed sequential reaction involving a Sonogashira coupling, propargyl-allenyl isomerization, and a [4+2] cyclization of substrates containing a 2,3-dihydrofuran unit has been developed to efficiently synthesize polycyclic compounds. acs.org This method can generate up to four stereogenic centers in a single step with high stereoselectivity. acs.orgthieme-connect.com
Furthermore, rhodium-catalyzed [3+2] annulation of 2,3-dihydrofurans with diazo compounds provides access to fused polycyclic systems containing a dihydrobenzofuran moiety. nih.govrsc.org Cycloaddition reactions of alkenyl p-benzoquinones with dihydrofurans can also lead to the formation of various polycyclic heterocyclic systems, such as dihydrofurocoumarins and furopyranocoumarins, as single diastereomers. acs.org These strategies highlight the versatility of the dihydrofuran scaffold in diversity-oriented synthesis of complex polycyclic molecules. mdpi.com
The conversion of 2,3-dihydrofurans to furans represents a common derivatization. A convenient method for the preparation of 3-alkyl-substituted furans involves the dehydrogenation of 2,3-dihydrofurans. For example, the treatment of 3-n-pentyl-2,3-dihydrofuran with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) at room temperature leads to the formation of 3-n-pentylfuran in high yield. cdnsciencepub.com This suggests that this compound could be a direct precursor to 3-methylfuran.
The synthesis of substituted furans can also be achieved through the elimination of a leaving group from a functionalized dihydrofuran. For instance, halogenated dihydrofurans, which can be prepared from the Cloke-Wilson rearrangement of halocyclopropyl ketones, can be converted to furans via the elimination of HX. nih.gov
While the direct conversion of this compound to furan-2(3H)-ones is not explicitly described, the synthesis of furan-2(5H)-ones from furan (B31954) precursors is known. For example, the oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones can lead to the formation of prop-2-en-1-ones, which can then cyclize to form furanone structures. nih.gov The structural relationship suggests the potential for developing synthetic routes from this compound to the corresponding furan-2(3H)-one.
Strategic Disconnections in Total Synthesis
One of the most powerful applications of this strategy is in the stereocontrolled synthesis of functionalized trisubstituted Z-double bonds, a common and often challenging motif in natural product synthesis. scispace.com For instance, in the total synthesis of analogues of the potent cytotoxic marine natural product discodermolide, a key disconnection was identified at the C13-C14 Z-double bond. scispace.com This led back to a this compound derivative as a crucial intermediate. The subsequent forward synthesis employed a 1,2-dyotropic rearrangement of a 5-lithio-2,3-dihydrofuran species with organocopper reagents to stereoselectively construct the target fragment. scispace.com This method proved highly efficient for creating the required geometry of the double bond, a task that can be difficult using conventional olefination methods. scispace.com
The following table summarizes the key transformation in the synthesis of a discodermolide analogue fragment, illustrating the dyotropic rearrangement strategy.
| Substrate | Reagents | Product | Yield | Reference |
| This compound derivative | 1. s-BuLi, (-)-sparteine, Et₂O, -78 °C | (Z)-trisubstituted homoallylic alcohol | 27% (unoptimized) | scispace.com |
| 2. CuCN·2LiCl | ||||
| 3. MeI |
Table 1: Dyotropic Rearrangement for Discodermolide Analogue Synthesis.
Ring-Closing Metathesis in Natural Product Synthesis
Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis, providing a powerful method for the construction of carbo- and heterocyclic rings. rsc.org While RCM is frequently used to form five- and six-membered rings, its application to the direct synthesis of 2,3-dihydrofurans requires a specific and less common substrate class. The direct formation of a 2,3-dihydrofuran ring via RCM necessitates an acyclic enol ether of a homoallylic alcohol as the diene precursor. rsc.org This strategic disconnection is particularly valuable as it allows for a convergent assembly of the RCM substrate from simpler fragments.
A compelling example of this strategy is found in the synthesis of the C15–C38 fragment of okadaic acid, a complex marine natural product. rsc.org In this synthesis, a convergent approach was designed where an enol ether was formed and subjected to RCM to forge the 2,3-dihydrofuran ring. This key step facilitated the subsequent construction of the spiroketal system present in the natural product. rsc.org
The general scheme for this RCM approach is detailed in the table below.
| Reaction Stage | Description | Precursor/Intermediate | Reagents/Catalyst | Result | Reference |
| Precursor Synthesis | Suzuki coupling of a terminal alkene with an enol phosphate (B84403) to generate the RCM substrate. | Terminal alkene 54 and enol phosphate 55 | Pd(PPh₃)₄, K₃PO₄ | Enol ether 56 | rsc.org |
| RCM Cyclization | Ring-closing metathesis to form the 2,3-dihydrofuran ring. | Enol ether 56 | Grubbs II catalyst | 2,3-Dihydrofuran 57 | rsc.org |
| Spiroketalization | Deprotection-induced spirocyclization. | Dihydrofuran 57 | DDQ | Spiroketals 58 and 59 | rsc.org |
Table 2: RCM Strategy in the Synthesis of an Okadaic Acid Fragment.
This approach highlights the strategic advantage of RCM in complex synthesis. By forming the heterocyclic ring from a flexible acyclic precursor, chemists can incorporate multiple stereocenters and functional groups prior to the ring-closing step, leading to a highly efficient and convergent synthesis. rsc.orgrsc.org
Cascade and Domino Reactions in Complex Molecule Construction
Cascade reactions, also known as domino or tandem reactions, represent a highly efficient class of transformations where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. nih.govglobalresearchonline.net This methodology aligns with the principles of green chemistry by reducing steps, solvent usage, and waste generation. The construction of the 2,3-dihydrofuran core is well-suited to cascade strategies, enabling the rapid assembly of this important heterocyclic motif from simple, readily available starting materials. globalresearchonline.netub.edu
A variety of cascade processes have been developed for the synthesis of substituted 2,3-dihydrofurans. One notable example is the phosphine-catalyzed domino reaction between allenoates and Nazarov reagents (divinyl ketones). thegoodscentscompany.comdoi.org This reaction proceeds through a sequence of conjugate addition and intramolecular Wittig-type reaction to furnish highly functionalized 2,3-dihydrofurans. By selecting appropriately substituted starting materials, this method can be adapted to produce this compound derivatives.
Another effective cascade approach involves the diastereoselective synthesis of trans-2,3-dihydrofurans using a tandem reaction assisted by a pyridinium (B92312) ylide. thegoodscentscompany.com Furthermore, transition-metal catalysis, particularly with gold, has enabled the development of powerful cascade reactions. For instance, gold-catalyzed processes can be used to construct 2,3-dihydrofuran cores through the [3+2] cycloaddition of gold-containing carbonyl ylides with alkenes. thegoodscentscompany.com Iron catalysis has also been employed for the intramolecular hydroalkoxylation of α-allenic alcohols, providing a straightforward route to 2,3-dihydrofurans under mild conditions. organic-chemistry.org These diverse cascade methodologies underscore the power of this approach to rapidly build molecular complexity and efficiently access the this compound scaffold.
The following table outlines a representative cascade reaction for the synthesis of the 2,3-dihydrofuran framework.
| Cascade Reaction Type | Starting Materials | Catalyst/Reagents | Product Type | Reference |
| Phosphine-Catalyzed Domino Reaction | Allenoates and Nazarov Reagents | Triphenylphosphine (PPh₃) | Conjugated 2,3-dihydrofurans | doi.org |
| Pyridinium Ylide Assisted Tandem Reaction | Enones and Pyridinium Salts | Base (e.g., DBU) | trans-2,3-Dihydrofurans | thegoodscentscompany.com |
| Iron-Catalyzed Hydroalkoxylation | α-Allenic Alcohols | Iron(II) Chloride | 2,3-Dihydrofurans | organic-chemistry.org |
Table 3: Examples of Cascade Reactions for 2,3-Dihydrofuran Synthesis.
Q & A
Q. Table 1. Activation Parameters for Dimerization of Dihydrofuran Derivatives
Q. Table 2. NMR Spectral Data for this compound
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CH₃ | 1.69–1.74 | m |
| CH₂O | 4.42–4.45 | m |
| C=CH | 5.45–6.53 | m |
| From δ values reported in C₆D₆ solvent . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
